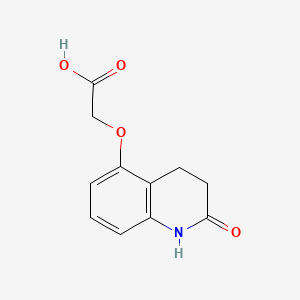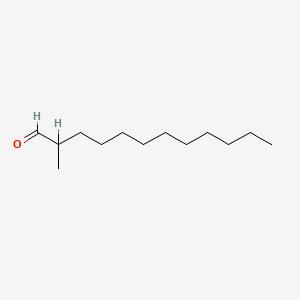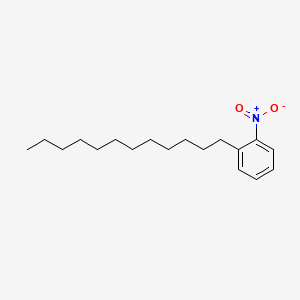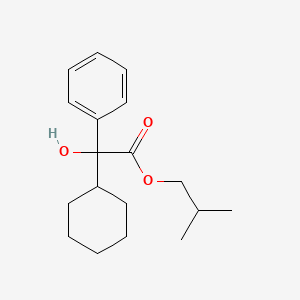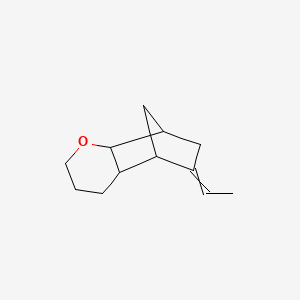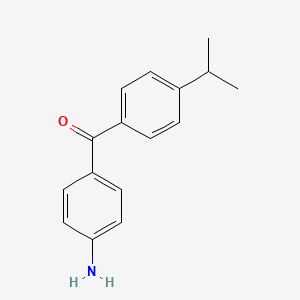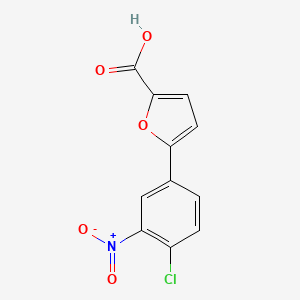
5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid
Overview
Description
5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is a chemical compound that contains a furan ring with a carboxylic acid group and a nitro and chloro substituent . It is used in the pharmaceutical industry as a building block in the synthesis of various biologically active compounds and drug candidates .
Molecular Structure Analysis
The molecular formula of 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is C11H6ClNO5 . The InChI Code is 1S/C11H6ClNO5/c12-6-1-2-7 (8 (5-6)13 (16)17)9-3-4-10 (18-9)11 (14)15/h1-5H, (H,14,15) .
Physical And Chemical Properties Analysis
The molecular weight of 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid is 267.63 . The compound is a powder at room temperature .
Scientific Research Applications
Therapeutics
This compound has shown potential in the development of antitubercular agents . Research indicates that derivatives of furan carboxylic acids, like 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid, can target iron acquisition in mycobacterial species, which is a promising strategy for combating tuberculosis .
Photovoltaics
While direct applications in photovoltaics for this specific compound are not detailed in the available literature, related furan compounds have been studied for their electronic properties, which could be relevant for photovoltaic applications. The structural and electronic characteristics of furan derivatives make them candidates for investigation in solar energy conversion .
Dyes and Pigments
Furan derivatives are known to be used in the synthesis of dyes and pigments. The nitro group in 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid could potentially be utilized in creating new pigments with unique properties for industrial applications .
Corrosion Inhibitors
The molecular structure of 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid suggests it could act as a corrosion inhibitor. The presence of both nitro and carboxylic groups might allow it to bind to metal surfaces and prevent oxidation .
Food Antioxidants
While specific information on the antioxidant properties of this compound is not readily available, furan derivatives are generally explored for their antioxidant capabilities. This compound could be a candidate for further research in food preservation .
Sustainable Chemistry
In the context of sustainable chemistry, 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid could be investigated for its potential as a building block in synthesizing biodegradable polymers or other eco-friendly materials .
Agrochemicals
The chemical structure of furan carboxylic acids, including this compound, suggests potential utility in agrochemicals. They could be explored for the development of new herbicides, pesticides, or plant growth regulators .
Safety and Hazards
Future Directions
While the specific future directions for 5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid are not detailed in the search results, it’s worth noting that this compound can serve as a building block in the synthesis of various biologically active compounds and drug candidates . This suggests potential applications in the development of new pharmaceuticals.
Mechanism of Action
Target of Action
Furan derivatives have been found to have a broad range of biological activities . They are known to interact with multiple receptors, which can be beneficial in developing new therapeutic derivatives .
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution . The presence of the nitrophenyl group may also contribute to the compound’s reactivity.
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO5/c12-7-2-1-6(5-8(7)13(16)17)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEJMVXMOALHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359252 | |
| Record name | 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-nitrophenyl)furan-2-carboxylic acid | |
CAS RN |
54023-03-9 | |
| Record name | 5-(4-chloro-3-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



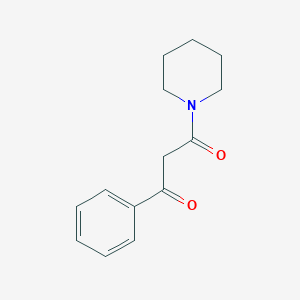
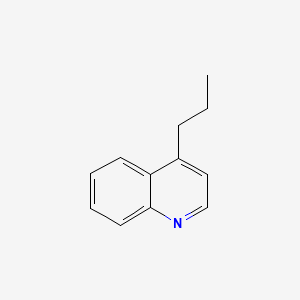
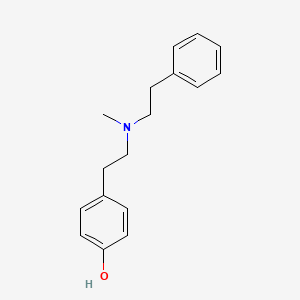


![4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1615295.png)

